3-Acetoxy-4'-nitrobenzophenone

Description

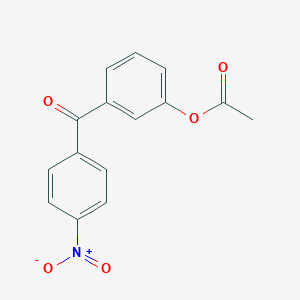

3-Acetoxy-4'-nitrobenzophenone is a benzophenone derivative characterized by an acetoxy (-OAc) group at the 3-position and a nitro (-NO₂) group at the 4'-position of the aromatic rings. This compound is primarily utilized in industrial and scientific research, particularly in organic synthesis and material science applications . Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

[3-(4-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-4-2-3-12(9-14)15(18)11-5-7-13(8-6-11)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYUINJBXVPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641643 | |

| Record name | 3-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-80-6 | |

| Record name | 3-(4-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-nitrobenzophenone typically involves the acetylation of 4’-nitrobenzophenone. One common method is the reaction of 4’-nitrobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-4’-nitrobenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl compound.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Reduction: 3-Amino-4’-nitrobenzophenone.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Hydrolysis: 3-Hydroxy-4’-nitrobenzophenone.

Scientific Research Applications

3-Acetoxy-4’-nitrobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetoxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Benzophenone Core

Several benzophenone derivatives share structural similarities with 3-acetoxy-4'-nitrobenzophenone but differ in substituents, leading to distinct physicochemical and functional properties. Key examples include:

Key Observations:

- Substituent Effects: The nitro group in this compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. In contrast, alkyl substituents (e.g., isopropyl or butyl) in analogs increase hydrophobicity, affecting solubility .

- Commercial Viability: Unlike this compound, which is discontinued, alkyl-substituted analogs remain available, suggesting better stability or broader industrial utility .

Functional Group Variations: Impact on Reactivity and Bioactivity

Functional groups on benzophenone derivatives significantly influence their applications. Comparative examples include:

Key Observations:

- Bioactivity: Hydroxy and methoxy groups in Tolcapone derivatives enable hydrogen bonding, critical for enzyme inhibition, whereas this compound lacks such bioactivity .

- Chromatographic Behavior: The amino group in 2-amino-2'-nitro-S-nitrobenzophenone increases polarity, resulting in distinct retention factors (Rf) compared to acetoxy/nitro analogs .

Substituent Electronic Effects: Nitro vs. Halogen vs. Acetamido

Substituents like nitro, chloro, and acetamido alter electronic properties and reactivity:

Key Observations:

- Reactivity: The nitro group in this compound facilitates reactions like reduction to amines or participation in coupling reactions, whereas chloro substituents favor stabilization of radicals or intermediates .

- Solubility: Acetamido groups improve aqueous solubility, making derivatives like 4-acetamido-3-nitrobenzoic acid more suitable for pharmaceutical applications than the hydrophobic acetoxy analog .

Biological Activity

3-Acetoxy-4'-nitrobenzophenone is an organic compound with significant potential in biological applications, particularly in the fields of pharmacology and materials science. This article explores its biological activity, including its synthesis, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 285.25 g/mol. The compound features an acetoxy group and a nitro group attached to a benzophenone backbone, which contributes to its reactivity and biological properties.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Acetylation : The introduction of the acetoxy group can be achieved through acetylation reactions involving benzophenone derivatives.

- Nitration : The nitro group is typically introduced via electrophilic aromatic substitution using nitrating agents.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by interacting with DNA or specific enzymes involved in cell cycle regulation. Preliminary studies suggest that this compound may also induce apoptosis in these cells, making it a candidate for further investigation as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular macromolecules such as DNA and proteins, potentially leading to:

- DNA Damage : Nitro groups can form reactive species that may cause strand breaks or other forms of DNA damage.

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. A comparative analysis is provided in the following table:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticancer and antimicrobial | |

| 4-Nitroacetophenone | Cytotoxic against cancer cell lines | |

| 4-Amino-3-nitrobenzophenone | Exhibits similar anticancer properties | |

| 4-Isopropoxy-4'-nitrobenzophenone | Investigated for solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.